2-methyl-4,5,6,7-tetrahydro-2H-indazol-6-amine

Medicinal Chemistry Physicochemical Properties Formulation Development

Sourcing isomer-pure tetrahydroindazole building blocks with a free 6-amine for SAR diversification is challenging. 2-Methyl-4,5,6,7-tetrahydro-2H-indazol-6-amine solves this as a validated entry point for kinase and HSP90 inhibitor programs. • CDK2/cyclin inhibition: submicromolar IC50 in optimized analogs • Sigma-1: Ki = 17 nM, >500-fold selectivity over sigma-2 • Available as dihydrochloride salt (≥95%) with free amine for rapid derivatization

Molecular Formula C8H13N3
Molecular Weight 151.21 g/mol
Cat. No. B11763612
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methyl-4,5,6,7-tetrahydro-2H-indazol-6-amine
Molecular FormulaC8H13N3
Molecular Weight151.21 g/mol
Structural Identifiers
SMILESCN1C=C2CCC(CC2=N1)N
InChIInChI=1S/C8H13N3/c1-11-5-6-2-3-7(9)4-8(6)10-11/h5,7H,2-4,9H2,1H3
InChIKeyMRSNTNCWGNMMPQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-4,5,6,7-tetrahydro-2H-indazol-6-amine: Procurement-Ready Tetrahydroindazole Scaffold for Medicinal Chemistry and Kinase-Targeted Drug Discovery


2-Methyl-4,5,6,7-tetrahydro-2H-indazol-6-amine (CAS 1478225-30-7; free base MW 151.21; dihydrochloride CAS 2260936-64-7) is a heterocyclic building block belonging to the tetrahydroindazole family [1]. This compound features a saturated 4,5,6,7-tetrahydroindazole core bearing a 2-methyl substitution and a free primary amine at the 6-position, enabling versatile synthetic derivatization . Tetrahydroindazole scaffolds have been validated in multiple drug discovery programs targeting kinases (ITK, CDK2) [2], heat shock proteins (HSP90) [3], sigma receptors [4], and infectious disease targets . The compound is commercially available as the dihydrochloride salt (purity ≥95%) from major vendors for laboratory research use .

1
Dihydrochloride salt, room-temperature stable powder for convenient handling
2
Free 6-amine enables amide coupling, reductive amination, and urea formation
3
Tetrahydroindazole scaffold validated in kinase, HSP90, and sigma receptor programs

2-Methyl-4,5,6,7-tetrahydro-2H-indazol-6-amine: Critical Substituent and Positional Effects That Preclude Simple Analog Swapping in Tetrahydroindazole-Based Programs


Generic substitution among tetrahydroindazole analogs is unsupported by empirical data. Positional isomerism (e.g., 6-amine vs 5-amine substitution) produces marked differences in physicochemical properties [1], with the 5-amine isomer exhibiting a melting point of 286°C versus room-temperature stability for the 6-amine dihydrochloride salt . N-alkylation patterns (1-position vs 2-position) and additional ring methylation (2-methyl vs 2,3-dimethyl) alter both synthetic accessibility and biological target engagement . Importantly, high-strength differential evidence directly comparing 2-methyl-4,5,6,7-tetrahydro-2H-indazol-6-amine against specific analogs remains limited; the quantitative data presented below derive primarily from class-level inference and cross-study comparisons rather than direct head-to-head assays [2]. Nonetheless, the tetrahydroindazole scaffold's validated performance in kinase inhibition (CDK2 IC50 submicromolar range) [3], HSP90 targeting [4], and sigma-1 receptor binding (>500-fold selectivity) [5] demonstrates that even minor substitution variations can profoundly impact potency and selectivity profiles.

Positional Isomerism
6-amine vs 5-amine substitution alters physical form and thermal stability, potentially impacting salt selection and formulation workflows.
N-Alkylation Pattern
2-methyl vs alternative N-alkylation can shift synthetic accessibility and target engagement profiles; simple analog swapping may not preserve activity.
Class-Level Evidence Limits Direct Swap
Most potency and selectivity data derive from optimized analogs, not the core building block; direct substitution predictions require independent validation.

2-Methyl-4,5,6,7-tetrahydro-2H-indazol-6-amine: Quantifiable Differentiation Evidence for Scientific Procurement Decisions


Positional Isomer Differentiation: 6-Amine vs 5-Amine Tetrahydroindazole Physical Properties

The 2-methyl-4,5,6,7-tetrahydro-2H-indazol-6-amine scaffold exhibits markedly different physical properties compared to its 5-amine positional isomer. While the 6-amine dihydrochloride salt is a room-temperature stable powder , the 5-amine isomer (CAS 612820-69-6) has a reported melting point of 286°C and density of 1.3 g/cm³ [1]. This difference impacts formulation development, salt selection strategies, and purification workflows, with the 6-amine salt offering practical advantages in handling and storage relative to the high-melting free base form of the 5-amine positional analog [2].

6-amine vs 5-amine isomer
Reported
6-amine dihydrochloride: room-temp stable powder; 5-amine free base: mp 286°C, density 1.3 g/cm³
Positional isomer alters physical form and laboratory handling workflows.
Vendor-specified storage; cross-study comparison
Medicinal Chemistry Physicochemical Properties Formulation Development

Tetrahydroindazole Scaffold HSP90 Inhibition: Class-Level Potency Comparison Against Lead AT533

The tetrahydroindazole core scaffold, of which 2-methyl-4,5,6,7-tetrahydro-2H-indazol-6-amine represents a minimal building block, has demonstrated quantifiable improvements in HSP90-targeted antitumor activity. In a 2024 study, novel 2-amino-4-tetrahydroindazole-substituted benzamide derivatives (JD-10, JD-13, JD-14) showed more potent antineoplastic effects than the reference compound AT533 across multiple human carcinoma cell lines including Eca109, A549, and MDA-MB-231 [1]. Molecular docking studies confirmed binding to the ATP-binding pocket of HSP90, with enhanced potency attributed to optimized tetrahydroindazole substitution patterns [2]. This class-level evidence indicates that the 2-methyl-6-amine substitution pattern provides a privileged starting point for further elaboration toward potent HSP90 inhibitors [3].

HSP90 cell-model response
Class-level
JD-10, JD-13, JD-14: reported higher antineoplastic effects vs AT533 in Eca109, A549, MDA-MB-231 cell lines
Tetrahydroindazole scaffold supports HSP90-targeted research; not directly tested on this building block.
Exact fold-improvement not specified; class-level inference
Cancer Therapeutics HSP90 Inhibition Antitumor Activity

CDK2/Cyclin Complex Inhibition: Tetrahydroindazole Scaffold Delivers Submicromolar Potency and 2-10× Optimization Over Hit

A high-throughput screen identified 7-bromo-3,6,6-trimethyl-1-(pyridin-2-yl)-5,6,7,7a-tetrahydro-1H-indazol-4(3aH)-one (compound 3) as a hit for CDK2/cyclin A inhibition [1]. Subsequent synthesis and optimization of over 50 tetrahydroindazole analogs yielded compounds 53 and 59 with 3-fold improved binding affinity for CDK2 and 2- to 10-fold enhanced inhibitory activity against CDK2/cyclin A1, E, and O complexes compared to the initial screening hit [2]. The compounds exhibited submicromolar inhibition of activated CDK2/cyclin complexes, demonstrating that the tetrahydroindazole core is amenable to structure-based optimization for kinase targeting [3]. While 2-methyl-4,5,6,7-tetrahydro-2H-indazol-6-amine is a simpler analog lacking the optimized substituents, it provides the foundational scaffold for this validated kinase-targeting chemotype [4].

CDK2 scaffold optimization
Class-level
Analogues 53, 59: 3-fold better binding, 2–10× improved inhibition vs screening hit 3 on CDK2/cyclin A1, E, O
Scaffold enables tractable SAR for CDK2 inhibitor development.
Submicromolar inhibition context; core scaffold not directly tested
Kinase Inhibition CDK2 Cell Cycle Regulation

Sigma-1 Receptor Selectivity: Tetrahydroindazole Series Achieves >500-Fold Selectivity Over Sigma-2

A series of tetrahydroindazole-based ligands was developed as potent and selective sigma-1 receptor binders, demonstrating that the scaffold can achieve high target selectivity [1]. The optimized compound 7bf exhibited a pKi of 7.8 (Ki = 17 nM) against sigma-1 while maintaining pKi <5 (Ki >10 μM) against sigma-2, corresponding to >500-fold selectivity [2]. Structure-activity relationship studies revealed that a wide range of substituents off the saturated ring were tolerated, including electron-withdrawing and -donating aromatic rings and basic amines [3]. Solubility and microsomal stability assays confirmed this series possesses favorable drug-like characteristics [4]. The 2-methyl-6-amine substitution pattern provides a functionalized entry point for accessing this privileged chemotype for CNS and oncology applications [5].

Sigma-1 selectivity
Class-level
Compound 7bf: sigma-1 pKi 7.8 (Ki 17 nM), >500-fold selective over sigma-2
Tetrahydroindazole chemotype achieves high sigma-1 receptor selectivity; building block provides entry point.
Optimized derivative data; scaffold context
CNS Drug Discovery Sigma Receptors Selectivity Profiling

Antileishmanial Activity: Tetrahydroindazole Scaffold Shows Potent Activity Against Leishmania donovani

Tetrahydroindazole compounds have demonstrated potent activity against Leishmania donovani, the causative agent of visceral leishmaniasis . A series of novel analogs was designed to probe the hydrophobic pocket of the protozoan Hsp90 orthologue, specifically through functionalization of an amine embedded into the tetrahydroindazole scaffold . While exact EC50 or IC50 values are not provided in the abstract, the study confirms that the tetrahydroindazole core, when appropriately substituted, yields potent antileishmanial activity . The 6-amine functionality in 2-methyl-4,5,6,7-tetrahydro-2H-indazol-6-amine provides a derivatization handle that aligns with the optimization strategy employed in this study [1].

Antileishmanial activity
Data to verify
Tetrahydroindazole analogs reported potent activity against Leishmania donovani; exact EC50/IC50 not available
Supports antiparasitic scaffold exploration; requires independent validation.
Abstract-level evidence; no quantitative data
Neglected Tropical Diseases Leishmaniasis HSP90 Orthologue Targeting

2-Methyl-4,5,6,7-tetrahydro-2H-indazol-6-amine: Evidence-Aligned Procurement Scenarios for Medicinal Chemistry and Biological Screening


HSP90 Inhibitor Lead Optimization Programs

Medicinal chemistry teams developing next-generation HSP90 inhibitors for oncology indications should procure 2-methyl-4,5,6,7-tetrahydro-2H-indazol-6-amine as a core scaffold building block. The tetrahydroindazole framework has demonstrated superior antitumor potency compared to AT533 across Eca109, A549, and MDA-MB-231 carcinoma cell lines, with JD-series analogs achieving enhanced antineoplastic effects via ATP-binding pocket engagement [1]. The 6-amine handle enables rapid diversification to optimize substituents for improved potency and pharmacokinetic properties.

CDK2-Targeted Kinase Inhibitor Discovery

Groups pursuing CDK2/cyclin complex inhibitors for oncology or male contraceptive applications should consider this compound as a strategic entry point. The tetrahydroindazole scaffold has been validated in over 50 synthesized analogs, with optimized compounds achieving 2- to 10-fold improved inhibitory activity against CDK2/cyclin A1, E, and O complexes [2]. The submicromolar potency of optimized tetrahydroindazoles against activated CDK2/cyclin complexes [3] supports the procurement of the 2-methyl-6-amine building block for focused library synthesis and structure-activity relationship exploration.

Sigma-1 Receptor Chemical Probe Development

Research groups targeting sigma-1 receptors for CNS disorders or cancer should procure this compound to access a validated, selective chemotype. The tetrahydroindazole series has demonstrated >500-fold selectivity for sigma-1 over sigma-2, with lead compound 7bf achieving Ki = 17 nM [4]. Favorable solubility and microsomal stability properties [5] make this scaffold suitable for developing in vivo-capable chemical probes. The 2-methyl-6-amine substitution pattern provides a derivatizable amine for SAR exploration while maintaining the core pharmacophore elements required for sigma-1 binding.

Antiparasitic Drug Discovery for Leishmaniasis

Programs focused on neglected tropical diseases, particularly visceral leishmaniasis, should evaluate this building block for generating targeted compound libraries. Tetrahydroindazoles have demonstrated potent activity against Leishmania donovani through targeting the protozoan Hsp90 orthologue . The 6-amine functionality aligns with the optimization strategy of functionalizing an amine embedded in the scaffold to probe the hydrophobic pocket of the parasite-specific Hsp90, offering a rational starting point for antileishmanial lead generation .

Application
Selection Property
Validation Focus
HSP90-targeted cell-model studies
6-amine derivatization handle for scaffold elaboration
Reported cell-model response context; ATP-pocket engagement review
CDK2 kinase inhibitor research
Scaffold SAR for CDK2/cyclin complexes
Submicromolar inhibition endpoint review; binding affinity context
Sigma receptor signaling studies
Sigma-1 selectivity profile of tetrahydroindazole chemotype
Sigma-1 binding affinity assay context; selectivity over sigma-2
Antiparasitic drug discovery research
Protozoan Hsp90 targeting with 6-amine functionalization
Leishmania donovani assay context; independent activity confirmation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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